N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in scientific research and applications. This compound, identified by the CAS number 2309342-01-4, has a molecular formula of and a molecular weight of 345.37 g/mol. Its structure incorporates a furan ring, hydroxyl group, and an imidazolidine moiety, which contribute to its unique chemical properties and reactivity.
This compound is classified as an organic molecule due to its carbon-based structure. It falls under the category of sulfonamides and imidazolines, which are known for their diverse biological activities. The presence of the dimethylfuran group suggests that it may exhibit unique electronic properties, making it relevant in medicinal chemistry and materials science .
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can be approached through several methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the progress of the reactions and characterize the final product .
The molecular structure can be represented by its SMILES notation: Cc1cc(C(O)CNC(=O)N2CCN(S(C)(=O)=O)C2=O)c(C)o1. This notation indicates the presence of multiple functional groups including:
The compound's structural integrity can be analyzed using X-ray crystallography or computational modeling to predict its three-dimensional conformation and interactions with biological targets .
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions typical for compounds containing imidazolidine and sulfonamide functionalities:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves interactions at the molecular level with specific biological targets. Research indicates that compounds with similar structures can modulate pathways related to oxidative stress response, potentially activating cellular defense mechanisms such as the Nrf2 pathway.
Key chemical properties include:
Analytical methods such as IR (Infrared Spectroscopy) and UV-visible spectroscopy can provide further insights into its chemical behavior .
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has potential applications in various scientific fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: